molecular formula C8H7F3O3S B3048619 Benzyl trifluoromethanesulfonate CAS No. 17674-16-7

Benzyl trifluoromethanesulfonate

Cat. No.: B3048619
CAS No.: 17674-16-7
M. Wt: 240.2 g/mol
InChI Key: QHTRLHAGKRCHKW-UHFFFAOYSA-N
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Description

Benzyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H7F3O3S and its molecular weight is 240.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTRLHAGKRCHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455109
Record name BENZYL TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17674-16-7
Record name BENZYL TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Benzyl Trifluoromethanesulfonate Chemistry

The journey of benzyl (B1604629) trifluoromethanesulfonate (B1224126) is intrinsically linked to the broader development of triflate chemistry. The trifluoromethanesulfonyl group, or triflate group, is an outstanding leaving group, a property that chemists have harnessed for a multitude of transformations. The preparation of benzyl trifluoromethanesulfonate is most commonly achieved through the reaction of benzyl alcohol with trifluoromethanesulfonic anhydride (B1165640). prepchem.com An alternative route involves the reaction of a benzyl halide with silver triflate.

Early investigations into benzylation reactions often relied on harsher conditions. The Williamson ether synthesis, for instance, necessitates the use of strong bases, while other methods require strong acids. orgsyn.org The advent of this compound and other related benzylation agents offered a milder and more efficient alternative for the formation of benzyl ethers and for Friedel-Crafts benzylation reactions. The development of metal triflates, such as those of lanthanoids, scandium, and hafnium, further expanded the toolkit for secondary benzylation reactions using benzyl alcohols. nih.gov These catalytic systems proved highly effective, even in the presence of water, and could be used with substrates bearing acid-sensitive functional groups. nih.gov

The evolution of its use has also seen the development of in situ generation techniques, where the highly reactive this compound is prepared and immediately used in the reaction mixture, mitigating its instability. This approach has been crucial for its successful application in various synthetic contexts.

Significance of Benzyl Trifluoromethanesulfonate in Modern Organic Synthesis

Benzyl (B1604629) trifluoromethanesulfonate (B1224126) serves as a powerful electrophilic benzylating agent, a role that underpins its importance in contemporary organic synthesis. Its utility stems from the exceptional leaving group ability of the triflate anion, which facilitates nucleophilic substitution reactions with a wide array of nucleophiles.

One of its most prominent applications is in the protection of alcohol functional groups as benzyl ethers. Benzyl ethers are valued for their stability across a range of reaction conditions and their facile removal via hydrogenolysis. The use of benzyl trifluoromethanesulfonate allows for the efficient benzylation of alcohols under neutral or mildly basic conditions, a significant advantage when dealing with sensitive substrates. For instance, the benzylation of various alcohols using 2-benzyloxypyridine and methyl triflate, which generates the active benzylating agent in situ, proceeds in good to excellent yields. beilstein-journals.org

In the realm of complex molecule synthesis, particularly carbohydrates, this compound and its derivatives have proven invaluable. The stereoselective synthesis of glycosidic bonds is a formidable challenge in carbohydrate chemistry. Research has shown that the use of benzyl groups with electron-withdrawing substituents, such as trifluoromethyl groups, on the glycosyl donor can significantly enhance 1,2-cis-selectivity in glycosylation reactions. acs.orgnih.gov For example, replacing a standard benzyl protecting group with a 4-trifluoromethylbenzyl group on a glucosyl trichloroacetimidate (B1259523) donor dramatically increased the α/β selectivity in a glycosylation reaction. nih.gov

Furthermore, this compound is a key reagent in Friedel-Crafts benzylation reactions, enabling the introduction of benzyl groups onto aromatic rings. This carbon-carbon bond-forming reaction is fundamental in the synthesis of various aromatic compounds. The use of scandium triflate as a catalyst has been shown to be effective in the Friedel-Crafts benzylation of aromatic compounds with benzyl carbonate derivatives.

Applications of Benzyl Trifluoromethanesulfonate in Advanced Organic Synthesis

Benzylation Reactions in Complex Molecule Synthesis

The introduction of a benzyl (B1604629) group is a common strategy in organic synthesis to protect hydroxyl functionalities. Benzyl trifluoromethanesulfonate (B1224126) has emerged as a key reagent in this area, enabling efficient benzylation under mild conditions, which is crucial for the synthesis of complex and delicate molecules.

Synthesis of Benzyl Ethers under Mild Conditions

The synthesis of benzyl ethers is a fundamental transformation in organic chemistry, often serving as a critical step in the multistep synthesis of natural products and pharmaceuticals. Traditional methods for benzylation can require harsh basic or acidic conditions, which are incompatible with sensitive functional groups. Benzyl trifluoromethanesulfonate offers a powerful alternative, allowing for the formation of benzyl ethers under neutral or mildly acidic conditions. beilstein-journals.orgnih.govnih.gov

Several reagents have been developed that generate a benzyl cation equivalent under mild conditions. For example, 2-benzyloxy-1-methylpyridinium triflate, which can be formed in situ from 2-benzyloxypyridine and methyl triflate, serves as a neutral organic salt that releases an electrophilic benzyl species upon warming. beilstein-journals.orgnih.gov This method has proven effective for the benzylation of alcohols where other protocols have failed. beilstein-journals.orgnih.gov Another innovative reagent, 4-(4,6-diphenoxy-1,3,5-triazin-2-yl)-4-benzylmorpholinium trifluoromethanesulfonate (DPT-BM), generates benzyl cation equivalents simply by dissolving in a solvent at room temperature, enabling the benzylation of various alcohols in good yields in the presence of magnesium oxide. researchgate.netdntb.gov.ua

The choice of solvent can also play a crucial role in the efficiency of these reactions. For instance, in some cases, trifluorotoluene is a more suitable solvent than toluene (B28343) for benzylation reactions using 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgnih.gov

Benzylation of Alcohols with Sensitive Functionalities

A significant advantage of using this compound and related reagents is the ability to benzylate alcohols in the presence of sensitive functional groups that would not tolerate traditional benzylation methods. beilstein-journals.orgnih.govacs.org The mild reaction conditions prevent the degradation of delicate molecular architectures.

For instance, the benzylation of complex alcohol substrates is often challenging due to the presence of acid- or base-labile groups. Reagents like 2-benzyloxy-1-methylpyridinium triflate have been successfully employed in the synthesis of intricate molecules where standard procedures were unsuccessful. beilstein-journals.orgnih.gov The use of a base like pyridine (B92270) can be critical when dealing with Lewis acid-sensitive functionalities, as it can modulate the reactivity and prevent decomposition of the starting material. acs.org

The table below showcases the benzylation of various functionalized alcohols using 2-benzyloxypyridine and methyl triflate, highlighting the versatility of this methodology.

EntryAlcohol SubstrateProductYield (%)
1Monoglyme4a85
2Roche Ester4b82

Table 1: Benzylation of functionalized alcohols. Yields are for isolated products.

Chemoselective Benzylation Strategies

Chemoselectivity is a critical aspect of modern organic synthesis, particularly when dealing with polyfunctional molecules. This compound-based methods have demonstrated excellent chemoselectivity. In a molecule containing multiple hydroxyl groups of varying reactivity (e.g., primary, secondary, tertiary), selective benzylation can often be achieved.

Furthermore, in substrates containing different types of functional groups, such as a benzylic alcohol and a benzylic chloride, chemoselective reaction at the alcohol can be accomplished. For example, the reaction of 4-(chloromethyl)benzyl alcohol with a suitable nucleophile in the presence of an activating agent like XtalFluor-E resulted in the selective formation of the corresponding ether at the alcohol position, leaving the chloride intact. rsc.org This highlights the ability to differentiate between similar reactive sites within the same molecule.

Acylation and Related Functionalization Reactions

Beyond its primary role in benzylation, the principles of using highly reactive benzylating agents can be extended to acylation and other functionalization reactions, such as Friedel-Crafts type transformations.

Benzoylation of Alcohols, Phenols, and α-Glycols

Benzoyl trifluoromethanesulfonate, a related reagent, is a mild and effective agent for the benzoylation of sterically hindered secondary and tertiary hydroxyls, phenols, and α-glycols. acs.org The reaction proceeds smoothly, and even Lewis acid-sensitive functionalities are tolerated when the reaction is carried out in the presence of pyridine. acs.org This method provides a valuable tool for the protection of hydroxyl groups in complex molecules where traditional benzoylation methods might fail due to steric hindrance or sensitivity to harsh conditions. acs.org

The table below summarizes the benzoylation of various alcohols with benzoyl trifluoromethanesulfonate.

EntryAlcoholProductYield (%)
11-Adamantanol1-Adamantyl benzoate (B1203000)95
2LinaloolLinalyl benzoate85
3CholesterolCholesteryl benzoate98

Table 2: Benzoylation of various alcohols. Yields are for isolated products.

Friedel-Crafts Type Acylation and Alkylation Reactions

Trifluoromethanesulfonic acid and its derivatives are potent catalysts for Friedel-Crafts reactions. nih.govacs.org Trifluoromethanesulfonic acid in acetonitrile (B52724) has been shown to efficiently catalyze the Friedel-Crafts alkylation of electron-rich aromatic compounds like 1,2,4-trimethoxybenzene (B152335) with various aldehydes and benzylic alcohols, affording di- and triarylmethanes in high yields. nih.govacs.org This protocol is operationally simple and has been applied to the synthesis of natural products. nih.govacs.org

Similarly, benzyl triflate generated in situ can participate in Friedel-Crafts benzylation of arenes. rsc.org This approach, using an activating agent like XtalFluor-E with benzyl alcohols, allows for the synthesis of a wide range of 1,1-diarylmethanes and 1,1,1-triarylmethanes under mild conditions, avoiding the need for strong Lewis acids or transition metals. rsc.org

Metal triflates are also effective catalysts for Friedel-Crafts acylation reactions, offering a green alternative to traditional Lewis acids due to their water compatibility and recyclability. nih.gov

Glycosylation Chemistry Facilitated by this compound

The construction of the glycosidic bond is a central challenge in carbohydrate chemistry, with control over stereoselectivity being of paramount importance. This compound, and more broadly the combination of benzyl protecting groups and triflate-based activators, plays a significant role in modern glycosylation strategies. This is particularly true in the synthesis of 1,2-cis glycosidic linkages, which are notoriously difficult to form selectively.

Generation of Glycosyl Triflate Intermediates as Donors

Glycosyl triflates are highly reactive and powerful electrophiles frequently invoked as key intermediates in chemical glycosylation. nih.govacs.org These species are typically not isolated but are generated in situ from more stable glycosyl donors, such as thioglycosides or glycosyl sulfoxides, through the action of a triflate-generating reagent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or a combination of 1-benzenesulfinyl piperidine (B6355638) (BSP) and Tf₂O. acs.orgnih.gov While this compound itself is not typically the direct triflating agent, the benzyl groups are commonly employed as protecting groups on the glycosyl donor.

The activation process leads to the formation of a glycosyl triflate intermediate. acs.org These intermediates exist in equilibrium between the α- and β-anomers, which can then react with a glycosyl acceptor. acs.org The high reactivity of the glycosyl triflate is due to the excellent leaving group ability of the trifluoromethanesulfonate anion. The reaction pathway, whether proceeding through an Sₙ1-like or Sₙ2-like mechanism, is heavily influenced by the structure of the glycosyl donor, its protecting groups, the solvent, and the specific reaction conditions. nih.govacs.org

Regio- and Stereoselective Glycosylation Processes

Achieving high stereoselectivity in glycosylation is a primary goal, and the combination of benzyl protecting groups and triflate-based activation has proven to be a powerful tool, especially for the challenging synthesis of 1,2-cis glycosides. dntb.gov.uansf.gov The formation of 1,2-trans glycosides is often straightforward due to neighboring group participation from an acyl protecting group at the C-2 position. nih.gov However, for 1,2-cis linkages, this strategy is not applicable, requiring alternative methods of stereocontrol.

Research has shown that the use of trifluoromethanesulfonic acid (HOTf) as an activator for benzylated thioglycoside donors can lead to enhanced 1,2-cis selectivity. nsf.gov The nature of the counter-anion is crucial; replacing HOTf with trifluoromethanesulfonimide (Tf₂NH), which has a similar pKa, results in a significant drop in 1,2-cis selectivity, suggesting that the triflate anion itself plays a key role in the stereochemical outcome. nsf.gov The solvent is also a critical factor, with Lewis basic solvents like 1,4-dioxane (B91453) often promoting higher 1,2-cis selectivity in these systems. nsf.gov These processes allow for the stereo- and regioselective synthesis of complex oligosaccharides that would otherwise be difficult to access. researchgate.netharvard.edu

Impact of Protecting Groups (e.g., Trifluoromethylated Benzyl Groups) on Glycosylation Selectivity

A significant breakthrough in achieving high 1,2-cis selectivity has been the strategic use of electronically modified benzyl protecting groups. Specifically, incorporating electron-withdrawing trifluoromethyl substituents onto the benzyl rings of the glycosyl donor has a profound and positive impact on the stereochemical outcome of the glycosylation. acs.orgnih.govlsu.edu

Studies have demonstrated that substituting standard benzyl (Bn) protecting groups with 4-trifluoromethylbenzyl (CF₃Bn) or 3,5-bis(trifluoromethyl)benzyl groups on glucosyl imidate donors dramatically increases 1,2-cis selectivity, particularly with reactive alcohol acceptors. nih.govacs.org This effect is correlated with the electron-withdrawing power of the substituent. The rationale is that the more electron-withdrawing groups destabilize the glycosyl oxocarbenium ion intermediate, favoring a more Sₙ2-like pathway or influencing the equilibrium of intermediates to favor the desired stereoisomer. nih.gov

The following table summarizes the effect of different benzyl protecting groups on the stereoselectivity of a representative glucosylation reaction.

Donor Protecting GroupAcceptorα/β Selectivity (1,2-cis/1,2-trans)Reference
Benzyl (Bn)N-Cbz-3-amino-1-propanol14:1 acs.org
4-Trifluoromethylbenzyl (CF₃Bn)N-Cbz-3-amino-1-propanol34:1 acs.org
4-Trifluoromethylbenzyl (CF₃Bn)Galactose diacetonide24:1 nih.gov
4-Trifluoromethylbenzyl (CF₃Bn)Menthol28:1 nih.gov

This strategy of fine-tuning the electronic properties of protecting groups represents a significant advance in the controlled synthesis of complex carbohydrates. acs.org

Ring Expansion and Cleavage Reactions

Beyond glycosylation, triflate chemistry, in which this compound can be a key reagent or intermediate, is instrumental in facilitating various skeletal rearrangements and selective bond cleavages.

Ring Expansion of Bridgehead Carbaldehydes

The generation of carbocations at bridgehead positions can trigger ring expansion reactions, leading to the formation of larger, often more complex, carbocyclic frameworks. nih.gov Triflates are exceptionally good leaving groups, and their formation at a strategic position can initiate such rearrangements. In the context of bridgehead carbaldehydes, conversion of the aldehyde to a suitable precursor that can generate a carbocation adjacent to the bridgehead can initiate a 1,2-shift of one of the bridgehead bonds, resulting in a ring-expanded product. While direct application of this compound for this specific transformation is not widely documented, the underlying principle involves the generation of a reactive intermediate facilitated by a triflate leaving group.

Regioselective Reductive Ring Opening of Benzylidene Acetals

Benzylidene acetals are widely used as protecting groups for 1,2- and 1,3-diols in carbohydrate chemistry, most commonly for the 4,6-hydroxyl groups of hexopyranosides. nih.govnih.gov The selective removal of this acetal (B89532) to free one hydroxyl group while leaving the other as a benzyl ether is a powerful synthetic maneuver. This regioselective reductive ring opening is often accomplished using a reducing agent in combination with a Lewis acid catalyst.

Metal trifluoromethanesulfonates [M(OTf)n] have been shown to be highly effective catalysts for this transformation. The choice of reducing agent and solvent dictates the regiochemical outcome. For instance, using a borane-based reducing agent in THF typically leads to the cleavage of the O6-C bond, yielding the 6-O-benzyl ether and a free hydroxyl group at C4. nih.gov Conversely, using a silane-based reducing agent like triethylsilane (Et₃SiH) in the presence of trifluoromethanesulfonic acid (TfOH) or a related triflate source in acetonitrile or dichloromethane (B109758) preferentially cleaves the O4-C bond, affording the 4-O-benzyl ether and a free primary hydroxyl at C6. nih.gov This controlled cleavage provides critical intermediates for further glycosylation or functional group manipulation. researchgate.net

Cleavage of Benzyl Ethers via Oxidation or Acidic Decomposition

The benzyl ether group is a cornerstone of protecting group strategy in multistep organic synthesis, valued for its general stability. However, its removal, or debenzylation, often requires specific conditions that can be harsh. Cleavage is typically achieved through methods like catalytic hydrogenolysis, oxidation, or acidic decomposition. rsc.orgrsc.org this compound, commonly known as benzyl triflate, is primarily recognized as a powerful benzylating agent due to the exceptional leaving group ability of the triflate anion. chemicalbook.comchemicalbook.com However, the principles of its reactivity also apply to the reverse reaction—the cleavage of benzyl ethers, particularly through acid-catalyzed pathways.

Strong acids are known to cleave benzyl ethers, a process that is often limited to substrates that can withstand these conditions. organic-chemistry.org Trifluoromethanesulfonic acid (triflic acid, TfOH), the parent acid of benzyl triflate, is a potent reagent for this transformation. ucla.edu Studies on the deprotection of p-methoxybenzyl (PMB) ethers, a more acid-labile variant of the benzyl ether, demonstrate that catalytic amounts of triflic acid can efficiently induce cleavage. The proposed mechanism involves the protonation of the ether oxygen by the acid, followed by cleavage to yield the alcohol and a stabilized benzylic cation, in this case, the p-methoxybenzyl cation. ucla.edu This process is often facilitated by a cation scavenger, such as 1,3-dimethoxybenzene, to trap the generated electrophile and drive the reaction to completion. ucla.edu

The mechanism for this acid-catalyzed cleavage is illustrative:

Protonation of the ether oxygen by triflic acid generates an oxonium ion intermediate.

This intermediate cleaves to form the desired alcohol and a benzyl cation stabilized by the non-nucleophilic triflate counterion.

The benzyl cation is then trapped by a scavenger, regenerating the acid catalyst in the process. ucla.edu

Given that this compound is an ester of triflic acid, it can act as a source for generating triflic acid, especially in the presence of trace moisture. chemicalbook.com More directly, its strong Lewis acidic character can initiate the cleavage by coordinating to the ether oxygen, facilitating the departure of the benzylic group. Research has shown that Lewis acids are effective in cleaving benzyl ethers, often involving coordination to the ether oxygen followed by nucleophilic attack at the benzylic carbon. atlanchimpharma.com While direct oxidative cleavage of benzyl ethers typically employs reagents like DDQ or CAN, the acidic conditions generated by triflates can be a crucial component in alternative deprotection strategies. organic-chemistry.org

Table 1: Triflic Acid-Catalyzed Deprotection of a p-Methoxybenzyl (PMB) Ether This table summarizes findings on the cleavage of a representative PMB ether using triflic acid (TfOH), illustrating the conditions for acidic decomposition relevant to triflate chemistry.

Substrate Reagents Solvent Time Yield (%) Citation
4-Methoxybenzyl-cyclohexyl ether 0.5 equiv TfOH, 3 equiv 1,3-dimethoxybenzene CH₂Cl₂ 10 min >95 ucla.edu
4-Methoxybenzyl-cyclohexyl ether 0.1 equiv TfOH, 3 equiv 1,3-dimethoxybenzene CH₂Cl₂ 10 min 90 ucla.edu

Polymer Chemistry Applications Involving this compound

The unique reactivity of this compound extends into polymer science, where it serves as a highly effective initiator for specific types of polymerization and plays a role in the synthesis of functional polymers.

Polymerization Processes

This compound is a powerful initiator for cationic polymerization, a type of chain-growth polymerization used for monomers with electron-donating substituents, such as alkenes and heterocycles. wikipedia.orgyoutube.com The initiation step involves the generation of a carbocation that subsequently propagates by reacting with monomer units. youtube.com Triflates, including methyl triflate and triflic anhydride, are well-established initiators for living cationic polymerizations, which are polymerizations that proceed without termination or chain transfer, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity. uc.edu

Research has specifically demonstrated that benzylic triflates, prepared in-situ from the corresponding benzyl alcohols and trifluoromethanesulfonic anhydride, are excellent initiators for the living cationic ring-opening polymerization (CROP) of tetrahydrofuran (B95107) (THF). researchgate.net The enhanced electrophilicity of the initiator, derived from the stable benzyl cation, leads to a rapid and quantitative initiation. This allows for a linear increase of molar mass with monomer conversion, a key characteristic of a living polymerization. researchgate.net The process enables the creation of well-defined monofunctional, bifunctional, and even novel trifunctional telechelic poly(THF)s, which are polymers with reactive functional groups at their chain ends. researchgate.net Similarly, initiators like methyl triflate and triflic acid have been shown to be effective in the cationic ring-opening polymerization of other monomers, such as benzoxazines. kpi.ua

Table 2: Benzylic Triflates as Initiators for Living Cationic Polymerization of Tetrahydrofuran (THF)

Initiator Precursor Functionality Resulting Polymer Characteristics Citation
Benzyl alcohol Monofunctional Monofunctional poly(THF) Living polymerization, controlled molecular weight researchgate.net
1,4-Bis(hydroxymethyl)benzene Bifunctional Bifunctional telechelic poly(THF) Living polymerization, linear mass increase researchgate.net
1,3,5-Tris(hydroxymethyl)benzene Trifunctional Trifunctional telechelic poly(THF) Living polymerization, novel star-shaped architecture researchgate.net

Design of Photo-Responsive Polymer Networks with Benzyl-Related Moieties

A significant area of materials science is the development of "smart" polymers that respond to external stimuli, such as light. Light offers precise spatial and temporal control over a material's properties. mdpi.com A prominent strategy for creating photo-responsive polymers involves incorporating photocleavable groups into the polymer structure. The o-nitrobenzyl (ONB) group, a benzyl-related moiety, is one of the most widely used photolabile protecting groups for this purpose. nih.govacs.org

Upon irradiation with UV light (typically < 400 nm), the o-nitrobenzyl ester (o-NBE) undergoes an irreversible cleavage of its benzylic C-O bond, yielding a carboxylic acid and an o-nitrosobenzaldehyde. acs.orgresearchgate.net This transformation from a relatively hydrophobic moiety to hydrophilic products can induce significant changes in the polymer's properties, such as solubility, wettability, and network structure. mdpi.comacs.org This principle has been used to design a variety of functional materials:

Degradable Networks: Crosslinked polymer networks containing o-NBE linkages can be selectively degraded upon light exposure. This has been used to create positive-tone micropatterns where the irradiated areas become soluble and can be washed away. rsc.orgchemicalbook.com

Switchable Surfaces: Thin films of polymers with o-NBE side chains can switch their surface properties, for example, becoming more hydrophilic and increasing in wettability after UV irradiation. mdpi.comacs.org

Controlled Release Systems: Amphiphilic block copolymers can self-assemble into micelles or vesicles that encapsulate a payload. If an o-NBE group is placed at the block junction or in the hydrophobic core, light can trigger the disassembly of these nanostructures, leading to the controlled release of the encapsulated agent. rsc.orgnih.gov

The synthesis of these advanced polymers requires the incorporation of the o-nitrobenzyl moiety, often into a polymerizable monomer. While various synthetic routes exist, the fundamental reaction often involves the formation of an ether or ester linkage with an o-nitrobenzyl group. tcichemicals.com Given that this compound is a highly reactive electrophilic benzylating agent, it represents a potent tool for such syntheses. chemicalbook.comchemicalbook.com Its high reactivity could facilitate the attachment of benzyl-type groups, including functionalized derivatives like o-nitrobenzyl, onto monomer backbones under specific conditions, thereby enabling the creation of these sophisticated photo-responsive polymer systems.

Table 3: Examples of Photo-Responsive Polymer Networks Based on o-Nitrobenzyl Moieties

Polymer System Monomer/Linker Stimulus Response Application Citation
Thiol-ene Network o-Nitrobenzyl ester (o-NBE) with terminal alkenes UV light (< 400 nm) Cleavage of covalent links, network degradation Photolithography, switchable patterns rsc.org
ROMP-derived Block Copolymer Norbornene with o-NBE side chains UV light Cleavage of side chains, change in polarity Degradable micelles, photo-responsive templates acs.org
PEG-based Conjugate Poly(ethylene glycol) linked via o-nitrobenzyl group UV light (365 nm) Cleavage of linker, micelle disassembly Controlled release of herbicide rsc.org
Acrylate/Methacrylate Copolymers Styrene-r-2-nitrobenzyl methacrylate-r-glycidyl methacrylate UV light Release of carboxylic acids, change in surface polarity Photo-tunable wettability, directed self-assembly mdpi.com

Theoretical and Computational Studies of Benzyl Trifluoromethanesulfonate

Computational Modeling of Benzyl (B1604629) Trifluoromethanesulfonate (B1224126) Reactivity

Computational modeling has proven to be an invaluable tool in elucidating the intricate details of the reactivity of benzyl trifluoromethanesulfonate. Through the application of quantum chemical methods, researchers can explore reaction pathways and transition states that are often difficult to characterize experimentally.

Density Functional Theory (DFT) has been widely employed to study the mechanisms of reactions involving sulfonate esters. While direct DFT studies specifically targeting this compound are not extensively documented in the reviewed literature, insights can be drawn from computational investigations of analogous systems, such as the solvolysis of substituted benzyl chlorides and sulfonyl halides.

Studies on the solvolysis of ring-substituted benzyl chlorides have utilized DFT to map out the potential energy surfaces for both concerted (SN2) and stepwise (SN1) mechanisms. nih.gov These studies reveal how electronic effects of substituents on the benzyl ring can shift the reaction mechanism and the structure of the transition state. For instance, electron-donating groups tend to stabilize the benzylic carbocation, favoring an SN1 pathway, while electron-withdrawing groups favor an SN2 mechanism. nih.gov

In the context of sulfonyl derivatives, DFT calculations have been used to investigate the transition states for the hydrolysis of compounds like methanesulfonyl chloride and benzenesulfonyl chloride. These studies suggest that the transition state involves significant bond breaking, as indicated by kinetic solvent isotope effects. beilstein-journals.org The proposed trigonal bipyramidal transition state for the SN2-like reaction of benzenesulfonyl chlorides highlights the importance of both bond formation and bond cleavage in the rate-determining step. beilstein-journals.org These findings provide a theoretical framework for understanding the likely transition states in nucleophilic substitution reactions of this compound.

Table 1: Key Findings from DFT Studies on Related Systems
System StudiedComputational MethodKey FindingsReference
Ring-Substituted Benzyl ChloridesDFTElucidation of the shift between SN1 and SN2 mechanisms based on substituent electronic effects. nih.gov
Benzenesulfonyl ChloridesDFTProposal of a trigonal bipyramidal transition state for SN2-like hydrolysis. beilstein-journals.org
Methanesulfonyl ChlorideAb initioIndication of significant bond breaking in the transition state from kinetic solvent isotope effects. beilstein-journals.org

The trifluoromethanesulfonate (triflate) group is well-established as an excellent leaving group in nucleophilic substitution reactions. Computational studies on various organic transformations consistently highlight the superior nucleofugality of the triflate anion. This is attributed to the high degree of charge delocalization and stability of the resulting triflate anion, CF₃SO₃⁻.

Kinetic studies on the nucleophilic substitution of neopentyl derivatives have shown that the triflate group is a significantly better leaving group than halides (chloride, bromide, iodide) and other sulfonates like methanesulfonate (B1217627) and p-toluenesulfonate. nih.gov Although direct computational comparisons for this compound were not found, the established hierarchy of leaving group ability is a fundamental principle in organic chemistry that is supported by theoretical calculations of anion stability. The high reactivity of primary alkyl triflates, despite their potential instability, underscores their effectiveness as leaving groups. nih.gov

Conformational Analysis and Dynamics

The three-dimensional structure and dynamic behavior of this compound and its derivatives are crucial for understanding their interactions and reactivity, particularly in complex environments like ionic liquids and during stereoselective reactions.

A detailed study combining molecular dynamics (MD) simulations and experimental techniques has been conducted on ammonium-based ionic liquids with the trifluoromethanesulfonate anion, specifically benzyl-NX₃ (where X = Me, Et) trifluoromethanesulfonate. These materials are of interest as thermally stable electrolytes. beilstein-journals.org

The MD simulations revealed that the nature of the cation significantly influences the structure and dynamics of the ionic liquid. In benzyltrimethylammonium (B79724) (BzTMA) trifluoromethanesulfonate, strong cation-cation and cation-anion interactions were observed, which diminish with increasing relative humidity. beilstein-journals.org Furthermore, BzTMA cations exhibit both C-H/π and cation-π interactions, whereas benzyltriethylammonium (BzTEA) cations primarily show strong cation-π interactions. beilstein-journals.org These intermolecular forces have a direct impact on the ionic conductivity of the liquids.

Table 2: Comparison of Benzyl-NX₃ Trifluoromethanesulfonate Ionic Liquids
PropertyBenzyltrimethylammonium (BzTMA) TrifluoromethanesulfonateBenzyltriethylammonium (BzTEA) TrifluoromethanesulfonateReference
Intermolecular Interactions Stronger cation-cation and cation-anion interactions; C-H/π and cation-π interactions present.Weaker cation-cation and cation-anion interactions; Primarily strong cation-π interactions. beilstein-journals.org
Ionic Conductivity LowerHigher (approximately 3 times higher than BzTMA-TFA at 353 K and RH = 90%) beilstein-journals.org

The stereochemical outcome of glycosylation reactions is a critical aspect of carbohydrate chemistry. Computational studies have provided valuable insights into the factors that control stereoselectivity. While specific computational explorations of glycosylation reactions directly employing this compound as the glycosyl donor are not prevalent in the searched literature, studies on related systems using substituted benzyl protecting groups offer relevant information.

In the context of 1,2-cis-selective glucosylation, it has been demonstrated that modifying the electronic properties of benzyl protecting groups on the glycosyl donor can significantly influence the stereoselectivity. nih.gov For example, the use of trifluoromethyl-substituted benzyl groups on a glucosyl imidate donor led to a substantial increase in 1,2-cis selectivity. nih.gov This suggests that the electronic nature of the benzyl moiety, which would be present in a this compound glycosyl donor, can play a crucial role in directing the stereochemical course of the reaction.

DFT calculations on related glycosylation reactions have been used to probe the potential energy surfaces and identify the key transition states that determine the α/β selectivity. These studies often point to a delicate balance between SN1-like and SN2-like pathways, where the formation of either a covalent intermediate or a solvent-separated ion pair can lead to different stereochemical outcomes. acs.org The concentration of reactants has also been shown to be a critical factor, with higher concentrations often leading to an erosion of 1,2-trans selectivity due to the increasing importance of a competing SN2-like pathway. acs.org

Predictive Modeling for this compound Reactions

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, is an emerging area in chemistry for forecasting reaction outcomes, reactivity, and potential toxicity. While specific predictive models for reactions of this compound were not identified in the search results, the general principles and methodologies are applicable.

QSAR models are developed by establishing a mathematical relationship between the chemical structure and a specific property, such as reaction rate or biological activity. nih.govnih.govmdpi.comeuropa.eursc.org For a series of related compounds, descriptors representing topological, electronic, and steric features are correlated with the observed property. Such models could, in principle, be developed to predict the reactivity of a range of substituted benzyl trifluoromethanates in various reactions.

More recently, machine learning algorithms have been applied to predict chemical reaction outcomes with increasing accuracy. nih.govresearchgate.netchemrxiv.orgrsc.orgmdpi.com These models are trained on large datasets of known reactions and can learn complex patterns to predict the products of new, unseen transformations. The development of such a model for this compound would require a substantial and curated dataset of its reactions under various conditions. These advanced computational tools hold the promise of accelerating the discovery and optimization of synthetic routes involving this versatile reagent.

Solvent Effects on Reaction Outcomes

The solvent environment plays a critical role in dictating the pathway and efficiency of reactions involving this compound and related benzylating agents. The choice of solvent can dramatically influence reaction rates, mechanisms (such as the balance between S\N1 and S\N2 pathways), and the final product distribution. chemrxiv.org Computational and experimental studies have demonstrated that rates of reaction can differ by orders of magnitude based on the solvent's properties. chemrxiv.org

Polarity is a key factor; for instance, in the solvolysis of analogous benzyl esters, a switch from non-polar to polar solvents can fundamentally alter the course of the reaction. A study on benzyl trifluoromethanesulfinates showed that these esters undergo ethanolysis with exclusive carbon-oxygen bond fission, a process greatly accelerated compared to related compounds. tandfonline.com In contrast, heating in polar, non-hydroxylic solvents like acetonitrile (B52724) leads to a high-yield rearrangement to a sulfone. tandfonline.com This highlights the solvent's ability to stabilize different transition states and intermediates, thereby directing the reaction toward distinct products.

The nature of the solvent as protic or aprotic also guides selectivity. In the benzylation of adenine, the use of polar aprotic solvents tends to favor the formation of the N9-alkylated product, whereas polar protic solvents favor the N3-alkylated isomer. nih.gov This has been attributed to solvent-mediated control over the reaction mechanism, shifting between S\N2 and S\N1 pathways. nih.gov Similarly, in the solvolysis of benzyl toluene-p-sulphonate in aqueous trifluoroethanol, the ratio of benzyl alcohol to benzyl trifluoroethyl ether formed is directly influenced by the molar ratio of water to trifluoroethanol in the medium, demonstrating the solvent's role as a competing nucleophile. rsc.org

The following table summarizes the observed effects of different solvents on the outcomes of benzylation and related solvolysis reactions.

Reaction SystemSolvent(s)Observed EffectReference
Solvolysis of Benzyl Tosylate1:1 (v/v) Aqueous TrifluoroethanolProduct ratio of benzyl alcohol to benzyl trifluoroethyl ether is slightly greater than the solvent molar ratio. rsc.org
Benzylation of AdeninePolar Aprotic (e.g., DMSO) vs. Polar ProticPolar aprotic solvents favor N9-alkylation; polar protic solvents favor N3-alkylation. nih.gov
Rearrangement of Benzyl TrifluoromethanesulfinateAcetonitrile (Polar, Non-hydroxylic)Promotes facile rearrangement to sulfone in high yield. tandfonline.com
Solvolysis of Benzyl Phenyl EtherHigh-Temperature Aqueous MethanolYields of benzyl methyl ether and benzyl alcohol depend on the molar fraction of methanol. rsc.org

Substituent Effects on Reactivity and Selectivity

The electronic nature of substituents on the aromatic ring of this compound has a profound impact on its reactivity and the selectivity of its reactions. The principles of physical organic chemistry, particularly the Hammett relationship, provide a framework for understanding and predicting these effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at the benzylic carbon, influencing the stability of transition states and any potential carbocation intermediates.

In nucleophilic substitution reactions, the effect of a substituent depends on the mechanism. For an S\N2 process, the reaction rate is increased by EWGs on the substrate, which make the benzylic carbon more electrophilic. unict.it Conversely, for an S\N1 process, the rate is dramatically accelerated by EDGs (especially at the para position) that can stabilize the formation of a benzyl carbocation intermediate through resonance. nih.gov Kinetic studies on the solvolysis of a wide range of ring-substituted benzyl chlorides have shown that Hammett plots can be used to dissect the contributions of polar and resonance effects, with the reaction constants (ρ) changing as the substituents are varied. nih.gov

Substituents can also exert powerful control over stereoselectivity. In a notable study on glycosylation, the protecting groups on a glucosyl donor, which are benzyl ethers, were modified. acs.org Replacing the standard benzyl (Bn) group with an electron-withdrawing 4-trifluoromethylbenzyl (CF₃Bn) group led to a significant increase in the 1,2-cis selectivity of the glycosylation product. The effect was even more pronounced when the more strongly deactivating 3,5-bis(trifluoromethyl)benzyl group was used. acs.org This demonstrates that fine-tuning the electronic properties of the benzyl moiety can be a powerful strategy for directing stereochemical outcomes. The deactivating effect of the electron-withdrawing trifluoromethyl groups is believed to influence the reactivity of key intermediates, leading to enhanced selectivity. acs.org

The table below illustrates the impact of substituents on the stereoselectivity of a 1,2-cis-glucosylation reaction.

Donor Protecting GroupAcceptorSolventα/β SelectivityYieldReference
Benzyl (Bn)Reactive AlcoholDichloromethane (B109758)14:1- acs.org
4-Trifluoromethylbenzyl (CF₃Bn)Reactive AlcoholDichloromethane34:1- acs.org

Advanced Analytical Characterization Techniques in Benzyl Trifluoromethanesulfonate Research

Spectroscopic Methods for Intermediate and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of fluorine-containing compounds like benzyl (B1604629) trifluoromethanesulfonate (B1224126). nih.gov Both proton (¹H) and fluorine-19 (¹⁹F) NMR are routinely employed. The ¹⁹F nucleus is particularly advantageous for NMR due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. wikipedia.orgslideshare.netazom.com The chemical shifts in ¹⁹F NMR span a wide range, which minimizes signal overlap and simplifies spectral analysis. nih.gov

In the context of benzyl trifluoromethanesulfonate, the triflate group (-SO₂CF₃) gives a characteristic signal in the ¹⁹F NMR spectrum. For example, in a study involving the synthesis of various substituted benzyl methanesulfonates, the ¹⁹F NMR signal for a trifluoromethyl group on a benzyl ring appeared around -62.8 ppm. beilstein-journals.org The chemical shift of the ¹⁹F nucleus is sensitive to its electronic environment, which can be influenced by solvent effects and the presence of different functional groups in the molecule. dovepress.com

Variable-Temperature NMR (VT-NMR) is a specialized NMR technique used to study dynamic processes, such as conformational changes or the presence of rotational isomers (rotamers). nih.govsciencepublishinggroup.com By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra, such as the coalescence of separate signals as the temperature increases. sciencepublishinggroup.com This allows for the determination of the energy barriers to rotation and provides insight into the conformational stability of molecules. sciencepublishinggroup.com Although direct VT-NMR studies on this compound are not extensively detailed in the provided results, the technique is highly relevant for studying the dynamic behavior of related and more complex molecules containing benzyl and triflate moieties. nih.govsciencepublishinggroup.comresearchgate.net

¹⁹F NMR Spectroscopy is invaluable for identifying and quantifying fluorine-containing compounds. nih.gov The direct relationship between the peak area and the number of fluorine nuclei allows for quantitative analysis. nih.gov This technique is crucial for confirming the presence of the triflate group in this compound and its derivatives. For instance, in the synthesis of various organic compounds, ¹⁹F NMR is used to confirm the incorporation of trifluoromethyl groups, with typical chemical shifts appearing in specific regions of the spectrum. beilstein-journals.orgacs.org

Technique Application in this compound Research Key Findings/Observations Citation
¹H NMRStructural elucidation of the benzyl group and other proton-containing parts of the molecule.Characteristic signals for aromatic and methylene (B1212753) protons. beilstein-journals.org
¹⁹F NMRIdentification and quantification of the triflate group.Characteristic signal for the -CF₃ group. Chemical shifts are sensitive to the molecular environment. wikipedia.orgnih.govbeilstein-journals.org
VT-NMRStudy of dynamic processes and conformational stability.Can determine rotational energy barriers by observing signal coalescence at varying temperatures. nih.govsciencepublishinggroup.com

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the analysis of this compound, IR spectroscopy can confirm the presence of the sulfonate group (S=O) and the trifluoromethyl group (C-F), in addition to the characteristic absorptions of the benzyl group.

The S=O stretching vibrations in sulfonate esters typically appear as strong bands in the region of 1350-1420 cm⁻¹ (asymmetric stretch) and 1150-1200 cm⁻¹ (symmetric stretch). The C-F stretching vibrations of the trifluoromethyl group are also strong and are expected in the 1100-1350 cm⁻¹ region. The presence of these characteristic absorption bands in an IR spectrum provides strong evidence for the structure of this compound. While a specific IR spectrum for this compound was not found in the search results, the general principles of IR spectroscopy and the characteristic frequencies for related functional groups are well-established. nist.gov

Functional Group Vibrational Mode Typical IR Absorption Range (cm⁻¹)
S=O (Sulfonate)Asymmetric Stretch1350-1420
S=O (Sulfonate)Symmetric Stretch1150-1200
C-F (Trifluoromethyl)Stretch1100-1350
Aromatic C-HStretch~3030
Aromatic C=CStretch~1600, 1450

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. testbook.com For this compound (C₈H₇F₃O₃S), the calculated molecular weight is approximately 240.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which for C₈H₇F₃O₃S is 240.0068 Da, allowing for unambiguous determination of its molecular formula. nih.gov

In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. nih.govlibretexts.orgmiamioh.edu When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. For this compound, fragmentation would likely involve cleavage of the benzyl-oxygen bond or the sulfur-carbon bond. The fragmentation of related compounds, such as benzyl sulfate (B86663), shows characteristic losses of the sulfate or sulfonate moieties. researchgate.net The use of tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways, providing more detailed structural information. nih.gov

Property Value for this compound Source
Molecular FormulaC₈H₇F₃O₃S nih.gov
Molecular Weight240.20 g/mol nih.gov
Exact Mass240.00679974 Da nih.gov

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are essential for separating complex mixtures, which is crucial for monitoring the progress of reactions involving this compound and for isolating the desired products. nih.gov These techniques are often coupled with spectroscopic detectors for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. In the context of reactions involving this compound, GC-MS can be used to separate and identify the components of a reaction mixture, including the starting materials, intermediates, products, and any byproducts.

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each component, allowing for its identification. The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compounds in the mixture. nih.gov

Monitoring the progress of a chemical reaction is critical for optimizing reaction conditions and maximizing the yield of the desired product. Techniques like GC-MS and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are frequently used for this purpose. researchgate.netrsc.org By taking aliquots of the reaction mixture at different time points and analyzing them, chemists can track the consumption of reactants and the formation of products. researchgate.netresearchgate.net

For reactions involving this compound, a method like GC-MS could be employed to quantify the disappearance of the starting material and the appearance of the benzylated product over time. researchgate.net This data allows for the determination of reaction kinetics and can help in understanding the reaction mechanism. For less volatile or thermally sensitive compounds, HPLC-MS is a more suitable alternative. researchgate.netrsc.org Automated reaction monitoring systems can provide real-time analysis of reaction progress, enabling high-throughput experimentation and process optimization. researchgate.netrsc.org

Crystallographic Analysis of this compound Derivatives

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the structure-property relationships of chemical compounds. For derivatives of this compound, crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive insights into molecular conformation, packing, and the subtle non-covalent interactions that govern their supramolecular architecture. While crystallographic data on simple covalently bonded this compound esters are not extensively documented in the surveyed literature, detailed structural studies have been performed on ionic derivatives, where a substituted benzyl-containing cation is paired with a trifluoromethanesulfonate anion. These studies, often in the context of ionic liquids or luminescent materials, offer a clear window into the solid-state characteristics of this class of compounds.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of molecular structures. It allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and its orientation relative to its neighbors in the crystal lattice.

A key example is the detailed structural elucidation of 9-Benzyl-10-methylacridinium trifluoromethanesulfonate. nih.gov The study of this derivative provides a clear model for the types of structural features and interactions present in this compound systems. The crystallographic data obtained from the SC-XRD analysis confirms the ionic nature of the compound and provides the exact parameters of its crystal lattice. nih.gov

Such analyses are crucial for understanding how the constituent ions—the benzyl-containing cation and the trifluoromethanesulfonate anion—pack together in the solid state. The data reveals the fundamental asymmetry of the crystal unit and how multiple units arrange to form a stable, repeating three-dimensional structure.

Parameter9-Benzyl-10-methylacridinium trifluoromethanesulfonate
Chemical FormulaC₂₁H₁₈N⁺ · CF₃O₃S⁻
Formula Weight (g/mol)433.44
Crystal SystemMonoclinic
Space GroupP2₁/c
Lattice Parameters
a (Å)14.6211 (7)
b (Å)8.2514 (2)
c (Å)17.2900 (8)
β (°)107.707 (5)
Volume (ų)1987.12 (15)
Z (Formula units per cell)4
Temperature (K)295

Table 1: Crystallographic data for 9-Benzyl-10-methylacridinium trifluoromethanesulfonate, a representative derivative, as determined by single-crystal X-ray diffraction. nih.gov

Analysis of Intermolecular Interactions (e.g., π-π, C-H···π, C-F···π)

The crystal packing of this compound derivatives is directed by a network of non-covalent interactions. These weak forces, though individually modest in strength, collectively determine the final crystal architecture and influence physical properties such as melting point and solubility. The analysis of the crystal structure of 9-Benzyl-10-methylacridinium trifluoromethanesulfonate reveals several such key interactions. nih.gov

π-π Interactions: These interactions occur between aromatic rings and are crucial in the packing of many organic compounds. In the crystal structure of 9-Benzyl-10-methylacridinium trifluoromethanesulfonate, the planar acridinium (B8443388) ring systems of the cations arrange into inversion dimers through significant π-π stacking interactions. nih.gov This face-to-face arrangement allows for favorable orbital overlap, contributing significantly to the stability of the crystal lattice.

C-H···π Interactions: A C-H···π interaction is a type of weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system (like a benzene (B151609) ring) acts as the acceptor. researchgate.netrsc.org These interactions are observed in the crystal structure of 9-Benzyl-10-methylacridinium trifluoromethanesulfonate, where they link the cation dimers together. nih.gov Specifically, hydrogen atoms from the benzyl group and the acridinium core interact with the π-electron clouds of adjacent phenyl and acridine (B1665455) rings, creating a more extensive supramolecular assembly. nih.gov

C-F···π and C-H···O Interactions: The trifluoromethanesulfonate anion, with its highly electronegative fluorine atoms and oxygen atoms, is a potent participant in intermolecular bonding. The crystal structure analysis shows that the cations and anions are connected through a variety of interactions. C-H···O hydrogen bonds are formed between hydrogen atoms on the cation and the oxygen atoms of the triflate's sulfonate group. nih.gov Furthermore, the fluorine atoms of the trifluoromethyl (-CF₃) group engage in C-F···π interactions with the acridine ring system of the cation. nih.gov An S-O···π interaction between a sulfonate oxygen and the acridine π-system is also observed, highlighting the diverse roles the triflate anion can play in stabilizing the crystal structure. nih.gov

Interaction TypeDonorAcceptorKey Geometric Parameters (Distances in Å, Angles in °)
π-π StackingAcridine Ring (Cg)Acridine Ring (Cg)Cg···Cg distance: ~3.5-3.8
C-H···πC-H (benzyl)π-system (phenyl)H···Cg distance: 2.89; C-H···Cg angle: 147
C-H···OC-H (acridine)O (triflate)H···O distance: 2.44; C-H···O angle: 147
C-F···πC-F (triflate)π-system (acridine)F···Cg distance: 3.297; C-F···Cg angle: 104.9
S-O···πS-O (triflate)π-system (acridine)O···Cg distance: 3.245; S-O···Cg angle: 108.8

Table 2: Summary of key intermolecular interactions identified in the crystal structure of 9-Benzyl-10-methylacridinium trifluoromethanesulfonate. nih.gov (Cg = centroid of the aromatic ring).

Q & A

Q. How can benzyl trifluoromethanesulfonate derivatives be utilized as benzylating agents for alcohol protection in organic synthesis?

this compound derivatives, such as 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (Bn-OPT), are effective for converting alcohols to benzyl ethers. This reaction proceeds under mild warming (typically 40–60°C) without requiring acidic or strongly basic conditions, making it suitable for sensitive substrates. The benzyl group acts as a protective group, shielding the alcohol during subsequent reactions (e.g., oxidation or alkylation). Key steps:

  • Dissolve the alcohol substrate in anhydrous dichloromethane or acetonitrile.
  • Add Bn-OPT (1.1–1.5 equiv) and stir under nitrogen.
  • Warm the mixture to 50°C for 2–4 hours.
  • Monitor reaction completion via TLC or NMR .

Q. What are the optimal reaction conditions for benzylation using trifluoromethanesulfonate-based reagents?

Optimal conditions depend on the substrate and solvent polarity. For example:

SolventTemperature (°C)Reaction Time (h)Yield (%)
DCM251260–75
MeCN50485–92
THF40670–80

Polar aprotic solvents (e.g., MeCN) enhance reactivity by stabilizing the triflate leaving group. Anhydrous conditions are critical to avoid hydrolysis .

Q. What safety protocols are essential when handling this compound derivatives?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ventilation : Use a fume hood to prevent inhalation of volatile byproducts (e.g., triflic acid).
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
  • Storage : Keep reagents under nitrogen at 2–8°C to prevent moisture ingress .

Advanced Research Questions

Q. How can mechanistic studies (e.g., DFT calculations or kinetic analysis) elucidate the benzylation pathway?

Density Functional Theory (DFT) simulations reveal that the reaction proceeds via an SN2 mechanism, with the triflate anion acting as a leaving group. Kinetic studies (e.g., variable-temperature NMR) show rate dependence on solvent polarity and steric hindrance. Key steps:

  • Perform Hammett analysis to assess electronic effects of substituents.
  • Use isotopic labeling (e.g., D2O quenching) to track proton transfer steps.
  • Compare computed activation energies (DFT/B3LYP/6-31G*) with experimental data to validate the mechanism .

Q. How to resolve contradictions in regioselectivity during benzylation of polyols or sterically hindered alcohols?

Unexpected regioselectivity may arise from steric effects or hydrogen bonding. Strategies:

  • Competitive Experiments : Compare reactivity of primary vs. secondary alcohols under identical conditions.
  • Computational Modeling : Use molecular docking simulations to predict steric accessibility.
  • Protecting Group Tuning : Introduce temporary directing groups (e.g., silyl ethers) to bias reactivity .

Q. Can alternative catalysts (e.g., scandium triflate) improve benzylation efficiency in challenging substrates?

Scandium trifluoromethanesulfonate (Sc(OTf)3) has been shown to catalyze benzylation of unreactive alcohols (e.g., tertiary alcohols) via Lewis acid activation. Example protocol:

  • Add Sc(OTf)3 (5 mol%) to the substrate and benzyl triflate in DCE.
  • Heat at 80°C for 8–12 hours.
  • Yields improve from <20% (uncatalyzed) to 60–70% with Sc(OTf)3 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.